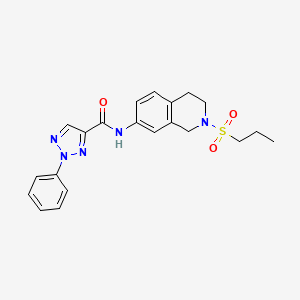

2-phenyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-phenyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-1,2,3-triazole-4-carboxamide is an organic compound known for its complex structure and potential applications across various fields. It boasts a fused triazole and tetrahydroisoquinoline core, presenting a blend of both structural rigidity and flexibility that makes it an attractive candidate for numerous scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-1,2,3-triazole-4-carboxamide can involve multiple steps:

Formation of Tetrahydroisoquinoline Intermediate: : This is typically done via Pictet-Spengler reaction using phenylacetaldehyde and an amine.

Introduction of Propylsulfonyl Group: : Alkylation of the amine with a suitable sulfonyl chloride.

Triazole Formation: : Cyclization with azides or alkyne derivatives under click chemistry conditions.

Amidation: : Coupling the resulting intermediate with a carboxamide derivative, often under dehydrating conditions to ensure high yields.

Industrial Production Methods: Industrial production scales up these methods with optimizations in yields and conditions, often using continuous flow reactors to maintain consistent reaction environments and enhance safety measures due to the compound's reactive nature.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, leading to the formation of oxidized sulfonyl groups.

Reduction: : Reduction of the triazole ring can yield various derivatives with potential biological activity.

Substitution: : Electrophilic or nucleophilic substitutions on the phenyl ring can introduce various functional groups, modifying its chemical properties.

Common Reagents and Conditions

Oxidation: : Often carried out using reagents like hydrogen peroxide or potassium permanganate.

Reduction: : Involves reagents such as lithium aluminium hydride or sodium borohydride.

Substitution: : Utilizes reagents like chlorinating agents, alkyl halides, or nitrating mixtures.

Major Products: Depending on the reaction type, products can range from oxidized derivatives, reduced triazole analogs, to various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Chemistry

Used as a precursor in the synthesis of complex organic molecules.

Studied for its potential in catalytic reactions due to the presence of multiple reactive sites.

Biology

Investigated for its role as a potential therapeutic agent in drug development.

Has shown activity in binding assays, indicating possible uses in targeting specific biological pathways.

Medicine

Explored for its analgesic and anti-inflammatory properties.

Industry

Used in the formulation of specialty chemicals.

Possible applications in material science due to its unique structural properties.

Mecanismo De Acción

The compound exerts its effects primarily through interaction with biological targets:

Molecular Targets: : Often interacts with enzymes and receptors due to its triazole ring and sulfonyl group.

Pathways Involved: : Can inhibit or activate pathways related to cellular signaling, potentially leading to therapeutic effects.

Comparación Con Compuestos Similares

2-phenyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-1,2,3-triazole-4-carboxamide stands out due to its unique combination of a triazole ring with a tetrahydroisoquinoline structure. Similar compounds might include:

2-Phenyl-1,2,3-Triazole Derivatives: : Common in pharmaceuticals, but often lack the added complexity of the tetrahydroisoquinoline moiety.

Tetrahydroisoquinoline Derivatives: : Widely studied for their psychoactive properties but do not feature the triazole ring.

Actividad Biológica

2-Phenyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its mechanism of action.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole moiety linked to a tetrahydroisoquinoline derivative. The presence of the propylsulfonyl group is also noteworthy as it may influence biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₄O₂S |

| Molecular Weight | 306.39 g/mol |

| CAS Number | Not specified |

| Melting Point | Not available |

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives containing triazole and isoquinoline structures have shown to inhibit thymidylate synthase (TS), a key enzyme in DNA synthesis.

- Mechanism of Action : The inhibition of TS leads to apoptosis and cell cycle arrest in cancer cells. In vitro studies have demonstrated IC₅₀ values ranging from 1.1 µM to 4.24 µM for various derivatives against MCF-7 and HepG2 cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar triazole derivatives have exhibited activity against common pathogens like Escherichia coli and Staphylococcus aureus.

- Inhibition Studies : Some compounds showed good inhibition rates with minimum inhibitory concentrations (MIC) comparable to standard antimicrobial agents .

Case Studies

Several studies have explored the biological activity of related compounds:

- Anticancer Studies :

- Antimicrobial Studies :

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives often correlates with their structural features:

- Triazole Ring : Essential for interaction with target enzymes.

- Substituents on Isoquinoline : Influence lipophilicity and bioavailability.

Computational studies suggest that modifications in the side chains can enhance binding affinity to biological targets .

Propiedades

IUPAC Name |

2-phenyl-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O3S/c1-2-12-30(28,29)25-11-10-16-8-9-18(13-17(16)15-25)23-21(27)20-14-22-26(24-20)19-6-4-3-5-7-19/h3-9,13-14H,2,10-12,15H2,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHYNCNZAGOJAMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=NN(N=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.